2-Chloro-6-methyl-4-phenyl-quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

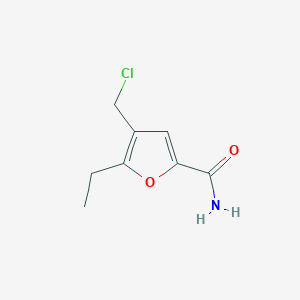

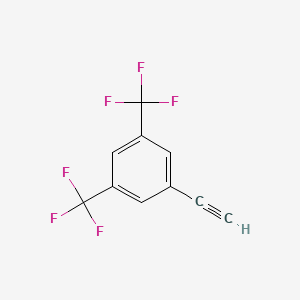

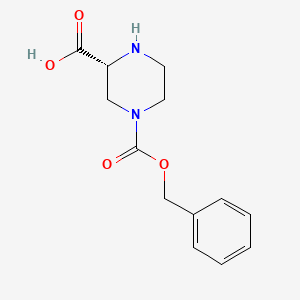

“2-Chloro-6-methyl-4-phenyl-quinazoline” is a chemical compound with the molecular formula C15H11ClN2. It has a molecular weight of 254.71 g/mol . This compound is part of the quinazoline family, which are heterocyclic compounds with a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a 10-membered quinazoline ring attached to a phenyl ring . The dihedral angle between the mean planes of the phenyl ring and the quinazoline ring is 63.3° .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 254.71 g/mol. It has a XLogP3 value of 4.6, indicating its lipophilicity. It has no hydrogen bond donors and two hydrogen bond acceptors. It has one rotatable bond. Its exact mass and monoisotopic mass are both 254.0610761 g/mol. Its topological polar surface area is 25.8 Ų. It has 18 heavy atoms .

科学的研究の応用

Antimicrobial Activity

- Synthesis and Biological Evaluation : Quinazoline derivatives, including those with chloro and methyl groups, have been investigated for antimicrobial properties. Compounds with specific substitutions at certain positions showed promising antimicrobial activity (Dash et al., 2017).

Anticancer Potential

- Anticancer Activity and EGFR-Tyrosine Kinase Targeting : Research on 2,3,7-trisubstituted Quinazoline derivatives, a category which includes 2-Chloro-6-methyl-4-phenyl-quinazoline, indicates potential in inhibiting EGFR-tyrosine kinase, making them promising as antitumor agents (Noolvi & Patel, 2013).

Anti-Inflammatory Properties

- Anti-Inflammatory and Analgesic Effects : Studies have synthesized quinazoline derivatives, finding certain compounds with chloro, methyl, and phenyl groups to exhibit significant anti-inflammatory and analgesic activities (Dash et al., 2017).

Synthetic Methods and Chemical Properties

- Synthesis Techniques and Structural Analysis : Research has focused on developing efficient synthesis methods for quinazoline derivatives, and characterizing their chemical structures. This includes studies on reaction mechanisms and optimizing synthesis processes for better yields and properties (Huang et al., 2008).

Photophysical Properties

- Structural and Photophysical Studies : Investigations into the structural diversity of quinazoline derivatives, including those with chloro and phenyl groups, have been conducted to understand their photophysical properties. This involves examining how different substitutions affect the molecular conformation and photophysical behaviors (Dwivedi et al., 2016).

特性

IUPAC Name |

2-chloro-6-methyl-4-phenylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c1-10-7-8-13-12(9-10)14(18-15(16)17-13)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQKTJCMHUYFNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365487 |

Source

|

| Record name | 2-chloro-6-methyl-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5185-55-7 |

Source

|

| Record name | 2-chloro-6-methyl-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1348119.png)